molecular formula C15H17NO3 B2875092 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2460751-02-2

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B2875092
CAS No.: 2460751-02-2
M. Wt: 259.305
InChI Key: AELJGIPWJIMVLW-UHFFFAOYSA-N
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Description

3-Benzyl-6-ethoxy-3-azabicyclo[320]heptane-2,4-dione is a bicyclic compound characterized by its unique structure, which includes a benzyl group, an ethoxy group, and an azabicyclo heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves the following steps:

    Formation of the Azabicyclo Heptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the azabicyclo heptane intermediate.

    Ethoxy Group Addition: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Benzyl halides, alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of various substituted azabicyclo heptane derivatives

Scientific Research Applications

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethoxy groups play a crucial role in binding to these targets, while the azabicyclo heptane core provides structural stability. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-6-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
  • 3-Benzyl-6-propoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
  • 3-Benzyl-6-butoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

Uniqueness

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry and drug development.

Properties

IUPAC Name

3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-12-8-11-13(12)15(18)16(14(11)17)9-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELJGIPWJIMVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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